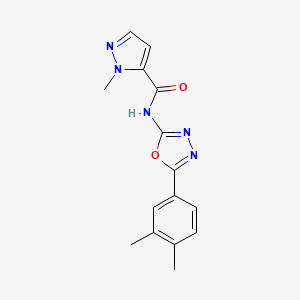

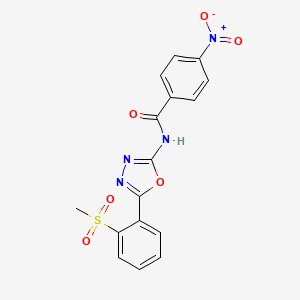

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

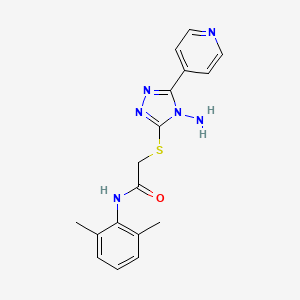

The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide involves multiple steps, starting from key intermediates such as benzenesulfonyl chloride and ethyl isonipecotate, as seen in the synthesis of related compounds. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the conversion of benzenesulfonyl chloride to ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, followed by further transformations to yield the target compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could be hypothesized based on the related structures and synthetic methods described.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, has been characterized using various spectroscopic techniques including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . These techniques are crucial for elucidating the structure of this compound. The crystal structure of similar compounds can adopt specific space groups and exhibit stabilization through pi-pi conjugation and hydrogen bonding interactions, which could also be relevant for the compound .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be explored through various reactions. For example, the synthesis of 2,5-dihydro-1,2,4-oxadiazoles from substituted oxazoles and nitrosobenzene derivatives involves formal [3 + 2] cycloadditions . This indicates that oxadiazole compounds, including the one being analyzed, may undergo cycloaddition reactions, which could be a significant aspect of their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the solubility, melting point, and stability can be influenced by the presence of sulfonyl and nitro groups. The compound's solubility in various solvents and its stability under different conditions would be important for its practical applications. The presence of the nitro group could also suggest potential for further chemical transformations, such as reduction reactions, as seen in the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide .

Wissenschaftliche Forschungsanwendungen

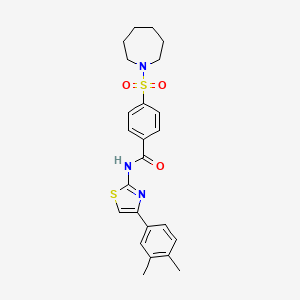

Synthesis and Biological Evaluation

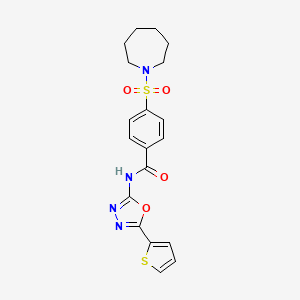

Compounds bearing the 1,3,4-oxadiazole moiety, similar to the mentioned chemical, have been synthesized and evaluated for their biological activities. The synthesis processes often involve converting organic acids into esters, hydrazides, and subsequently into oxadiazole derivatives. These compounds have been tested for activities against enzymes like butyrylcholinesterase (BChE), highlighting their potential in the development of therapeutic agents. Spectroscopic techniques, including modern methods, are utilized for structural elucidation, underpinning the significance of these compounds in medicinal chemistry (Khalid et al., 2016).

Antibacterial Activity

Research into sulfone derivatives containing 1,3,4-oxadiazole moieties has demonstrated good antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, which causes rice bacterial leaf blight. These studies reveal that such compounds can be more effective than some commercial agents, showcasing their potential in agricultural applications to combat plant diseases. In vivo and field trial evaluations have confirmed their effectiveness, marking an advancement in the use of synthetic chemistry for enhancing plant resistance against bacterial infections (Shi et al., 2015).

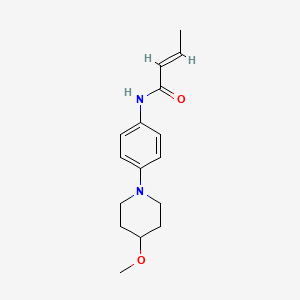

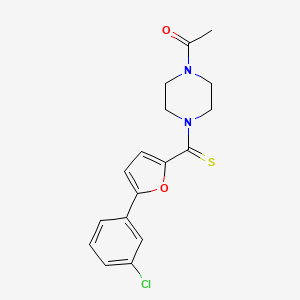

Anticancer Evaluation

The development and synthesis of N-substituted derivatives of oxadiazole compounds have also been explored for their anticancer activities. These studies involve evaluating the compounds against various cancer cell lines, with some derivatives showing higher anticancer activities than reference drugs. This research underscores the oxadiazole derivatives' potential in cancer therapy, providing a foundation for further exploration into their use as anticancer agents (Ravinaik et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6S/c1-27(24,25)13-5-3-2-4-12(13)15-18-19-16(26-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBCMOMQAODWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)